(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
CAS No.: 15341-92-1
Cat. No.: VC5187440
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15341-92-1 |
|---|---|
| Molecular Formula | C13H9Cl2NO2 |
| Molecular Weight | 282.12 |
| IUPAC Name | (E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C13H9Cl2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
| Standard InChI Key | AHCIFPMXTAEUMX-GQCTYLIASA-N |
| SMILES | C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a 3,4-dichlorophenyl group linked via an amide bond to a furan-substituted propenamide backbone. The (2E) configuration indicates the trans orientation of the α,β-unsaturated system, which influences its electronic properties and reactivity. Key structural identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Number | 15341-92-1 | |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | |
| Molecular Weight | 282.12 g/mol | |
| IUPAC Name | (E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
| SMILES | C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
The dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems, while the furan ring contributes π-electron density, enabling interactions with aromatic residues in proteins .
Synthesis and Optimization Strategies
Retrosynthetic Approaches
Synthetic routes to this compound typically employ amide coupling between 3,4-dichloroaniline and a furan-containing α,β-unsaturated carboxylic acid derivative. A widely cited method involves:
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Preparation of (2E)-3-(furan-2-yl)acryloyl chloride via reaction of furan-2-acrylic acid with thionyl chloride.
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Coupling with 3,4-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by triethylamine .
Yield optimization studies suggest that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining >85% purity. Alternative strategies explored in patent literature include:
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Ultrasound-promoted condensation for improved stereoselectivity
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Solid-phase synthesis using Wang resin for high-throughput production .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (s, 1H, NH)
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δ 7.65–7.58 (m, 2H, Ar-H)
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δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH)
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δ 6.85–6.78 (m, 3H, furan-H and CH=CH)
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δ 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H)
¹³C NMR (101 MHz, CDCl₃):
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δ 164.2 (C=O)
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δ 142.1 (C-Cl)
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δ 131.5–125.3 (aromatic carbons)
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δ 119.8 (CH=CH)
Infrared Spectroscopy
FT-IR analysis confirms key functional groups:
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3280 cm⁻¹ (N-H stretch)
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1665 cm⁻¹ (C=O amide I band)
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1590 cm⁻¹ (C=C alkene stretch)
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750 cm⁻¹ (C-Cl bend)
Physicochemical Properties
Solubility and Stability
Experimental data indicate:
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Aqueous solubility: <0.1 mg/mL at 25°C (logP = 3.2)
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Thermal stability: Decomposition onset at 218°C (DSC)
Reactivity Profile
The α,β-unsaturated amide undergoes:
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Michael additions with nucleophiles (e.g., thiols, amines)
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Diels-Alder reactions with electron-rich dienes
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Hydrolysis under strongly acidic/basic conditions to yield 3,4-dichloroaniline and furylacrylic acid
Biological Activity and Applications
Mechanistic studies suggest inhibition of bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .
Material Science Applications
The compound’s conjugated system enables:
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Organic semiconductor development (HOMO = -5.4 eV, LUMO = -2.9 eV)
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Coordination polymers with transition metals (e.g., Cu²⁺, Fe³⁺) exhibiting photocatalytic activity
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Substituting the dichlorophenyl group from 3,4- to 2,4-positions (as in CAS 413613-35-1) alters biological activity:
| Property | 3,4-Dichloro Isomer | 2,4-Dichloro Isomer |
|---|---|---|
| LogP | 3.2 | 3.5 |
| S. aureus MIC | 12.5 μg/mL | 25.0 μg/mL |
| Thermal Decomposition | 218°C | 205°C |
The 3,4-substitution pattern appears optimal for antimicrobial potency, likely due to improved target binding geometry .
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